molecular formula C19H21N3O4 B2535118 benzyl 2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)acetate CAS No. 2097863-04-0

benzyl 2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)acetate

Cat. No.: B2535118
CAS No.: 2097863-04-0
M. Wt: 355.394
InChI Key: ASAXCAIWESPZLT-UHFFFAOYSA-N
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Description

Benzyl 2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)acetate is a useful research compound. Its molecular formula is C19H21N3O4 and its molecular weight is 355.394. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Evaluation

A study focused on the synthesis of new 3(2H)-one pyridazinone derivatives, aiming to evaluate their potential antioxidant and anticancer activities. These compounds were synthesized through a series of chemical reactions starting with esterification, followed by the creation of substituted hydrazides and hydrazone, and concluding with cyclization to yield the desired derivatives. The synthesized compounds were assessed for in-vitro antioxidant activity, showing potent effects at a concentration of 50µg/ml. Molecular docking studies indicated promising interactions with cyclin-dependent kinase protein and DNA, suggesting potential pathways for anticancer activity (Mehvish & Kumar, 2022).

Analgesic and Anti-Inflammatory Properties

Another research avenue involves the synthesis and evaluation of pyridazinone derivatives for their analgesic and anti-inflammatory properties. One study synthesized a new series of 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides and 3-[6-oxo-3,5-diphenyl-6Hpyridazin-1-yl)-propanamides, which were then evaluated for their biological activities. The results indicated that most compounds were more potent than aspirin in an analgesic test, with specific derivatives displaying high anti-inflammatory activity without ulcerogenic side effects (Doğruer & Şahin, 2003).

Antihypertensive and Antithrombotic Effects

Further research explored the synthesis and biological evaluation of substituted benzo[h]cinnolinones and 3H-benzo[6,7]cyclohepta[1,2-c]pyridazinones as potential antihypertensive and antithrombotic agents. This study found that while seven-membered ring derivatives primarily displayed antithrombotic properties, most of the benzo[h]cinnolinones exhibited significant antihypertensive, inotropic, and antithrombotic properties, highlighting the therapeutic potential of these compounds in cardiovascular diseases (Cignarella et al., 1989).

Properties

IUPAC Name

benzyl 2-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanoylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-13(22-17(23)10-15-8-5-9-16(15)21-22)19(25)20-11-18(24)26-12-14-6-3-2-4-7-14/h2-4,6-7,10,13H,5,8-9,11-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAXCAIWESPZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)OCC1=CC=CC=C1)N2C(=O)C=C3CCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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